molecular formula C16H16BrNO2S2 B11577853 3-(4-Bromobenzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine

3-(4-Bromobenzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine

Cat. No.: B11577853
M. Wt: 398.3 g/mol
InChI Key: KAKMSGJCWWDODP-UHFFFAOYSA-N
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Description

3-(4-Bromobenzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine is a complex organic compound that features a thiazolidine ring substituted with a bromobenzenesulfonyl group and a methylphenyl group

Preparation Methods

The synthesis of 3-(4-Bromobenzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromobenzenesulfonyl chloride with 2-(4-methylphenyl)-1,3-thiazolidine in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

3-(4-Bromobenzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Bromobenzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-(4-Bromobenzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The thiazolidine ring may also play a role in modulating biological activity by interacting with cellular receptors and signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-Bromobenzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine stands out due to its unique combination of functional groups. Similar compounds include:

    4-Bromophenyl 4-methylphenyl sulfone: This compound lacks the thiazolidine ring, which may result in different biological and chemical properties.

    3-(4-Bromobenzenesulfonyl)-N-(3-chloro-4-methylphenyl)propanamide: This compound has a different substitution pattern, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H16BrNO2S2

Molecular Weight

398.3 g/mol

IUPAC Name

3-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-thiazolidine

InChI

InChI=1S/C16H16BrNO2S2/c1-12-2-4-13(5-3-12)16-18(10-11-21-16)22(19,20)15-8-6-14(17)7-9-15/h2-9,16H,10-11H2,1H3

InChI Key

KAKMSGJCWWDODP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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